molecular formula C8H18O2 B3055750 1-(Methoxymethoxy)hexane CAS No. 66675-06-7

1-(Methoxymethoxy)hexane

Cat. No.: B3055750
CAS No.: 66675-06-7
M. Wt: 146.23 g/mol
InChI Key: IWGVIHMNGVDKTH-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)hexane (CAS: 66675-06-7, see ) is an aliphatic ether derivative featuring a methoxymethoxy (CH₃OCH₂O–) group attached to a hexane backbone. This compound is structurally characterized by a methylene-bis(oxy) linkage between two hexyl chains, resulting in the molecular formula C₁₃H₂₈O₂ (derived from ). The methoxymethoxy group acts as a protective moiety in organic synthesis, enhancing solubility and stability in specific reactions. Its synthesis typically involves etherification reactions using reagents like chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., diisopropylethylamine, DIPEA), as exemplified in the synthesis of analogous compounds ().

Properties

IUPAC Name

1-(methoxymethoxy)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-4-5-6-7-10-8-9-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGVIHMNGVDKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337365
Record name 1-(Methoxymethoxy)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66675-06-7
Record name 1-(Methoxymethoxy)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethoxy)hexane can be synthesized through various methods. One common method involves the reaction of chloromethyl methyl ether with 1-hexanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethoxy)hexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alkanes .

Scientific Research Applications

1-(Methoxymethoxy)hexane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)hexane involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

1-[(Hexyloxy)methoxy]hexane (Hexane, 1,1'-[methylenebis(oxy)]bis)

  • Molecular Formula : C₁₃H₂₈O₂ ()
  • Key Properties :
    • Polar surface area (PSA): 18.46 Ų, indicating moderate polarity.
    • Boiling point and solubility: Likely higher than shorter-chain analogs due to increased van der Waals interactions.
  • Applications: Used as a solvent or intermediate in organic synthesis, particularly in reactions requiring non-polar yet oxygenated environments.

Hexane, 1-(2-methoxyethoxy) (CAS: 74411-12-4)

  • Molecular Formula : C₉H₂₀O₂ ()
  • Structural Difference : Features a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group instead of methoxymethoxy.
  • Impact on Properties: Lower molecular weight (160.25 g/mol vs. 216.36 g/mol for 1-(Methoxymethoxy)hexane) results in higher volatility.

1-(Methoxymethoxy)octadecane (CAS: 105644-68-6)

  • Molecular Formula : C₂₀H₄₂O₂ ()
  • Comparison :
    • Longer alkyl chain (C₁₈ vs. C₆) increases hydrophobicity and melting point.
    • Applications in lipid-based drug delivery systems due to its amphiphilic nature.

Nonane, 1-(methoxymethoxy)- (CAS: 79137-09-0)

  • Molecular Formula : C₁₁H₂₄O₂ ()
  • Key Differences: Intermediate chain length (C₉) balances volatility and solubility. Potential use in coatings or adhesives where moderate evaporation rates are required.

Cyclohexanone Dimethyl Acetal (1,1-Dimethoxycyclohexane)

  • Molecular Formula : C₈H₁₆O₂ ()
  • Structural Contrast : Cyclic acetal vs. linear methoxymethoxy ether.
  • Reactivity : Acetals are more hydrolytically stable under basic conditions but cleave under acidic conditions, whereas methoxymethoxy ethers require stronger acids for deprotection .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 66675-06-7 C₁₃H₂₈O₂ 216.36 Organic synthesis, protective group
1-[(Hexyloxy)methoxy]hexane 54815-12-2 C₁₃H₂₈O₂ 216.36 Solvent, intermediate
Hexane, 1-(2-methoxyethoxy) 74411-12-4 C₉H₂₀O₂ 160.25 Polar solvent
1-(Methoxymethoxy)octadecane 105644-68-6 C₂₀H₄₂O₂ 314.55 Drug delivery systems
Nonane, 1-(methoxymethoxy)- 79137-09-0 C₁₁H₂₄O₂ 188.31 Coatings, adhesives
Cyclohexanone dimethyl acetal 1679-08-9 C₈H₁₆O₂ 144.21 Stabilizer in fragrances

Biological Activity

1-(Methoxymethoxy)hexane, with the chemical formula C8_8H18_{18}O2_2 and CAS number 66675-06-7, is an organic compound derived from hexane. It features a methoxymethoxy group attached to the first carbon atom, resulting in a molecular weight of 146.23 g/mol. This compound is primarily utilized in organic synthesis as a solvent and intermediate, and its potential biological activities are currently under investigation.

This compound can be synthesized through various methods, including the reaction of chloromethyl methyl ether with 1-hexanol, typically requiring an acid catalyst under controlled temperature conditions. Industrial production often employs optimized methods for higher yields, utilizing continuous flow reactors and advanced purification techniques.

The mechanism of action for this compound involves its interaction with specific molecular targets. The methoxymethoxy group may participate in chemical reactions that influence the compound's reactivity and interactions with biomolecules. Research is ongoing to elucidate these mechanisms further.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeatureKey Differences
1-Methoxyhexane Lacks the methoxymethoxy groupSimpler structure
1-(1-Methoxyethoxy)hexane Contains an additional ethoxy groupMore complex structure

This comparison highlights how the presence of the methoxymethoxy group may influence biological activity and reactivity.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Anti-inflammatory Activity : Related compounds have shown promise in modulating inflammatory responses. For instance, studies involving hexane extracts from various plant sources have demonstrated significant effects on mast cell activity and inflammatory markers . These findings suggest that derivatives like this compound could exhibit similar properties.
  • Antioxidant Potential : Research on other hexane derivatives indicates potential antioxidant activities. For example, extracts containing polyphenolic compounds have been noted for their ability to scavenge free radicals and reduce oxidative stress . This suggests that this compound may also possess antioxidant properties worth exploring.

Future Directions

The exploration of this compound's biological activity is still in its infancy. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive in vivo assessments to evaluate the compound's pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Investigating the specific molecular pathways influenced by this compound to identify its role in biological systems.
  • Broader Applications : Exploring its use in medicinal chemistry, particularly in developing new therapeutic agents targeting inflammation or oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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